
2-((1-Cyclopropylethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-Cyclopropylethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound with a unique structure that includes a cyclopropyl group, a propargyl group, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyclopropylethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Propargyl Group: The propargyl group can be added via a nucleophilic substitution reaction using propargyl bromide.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
2-((1-Cyclopropylethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., sodium azide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2-((1-Cyclopropylethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-((1-Cyclopropylethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one: This compound shares a similar structure but lacks the acetamide group.
tert-Butyl (1-(prop-2-yn-1-yl)cyclopropyl)carbamate: Another structurally related compound with a carbamate group instead of an acetamide.
Uniqueness
2-((1-Cyclopropylethyl)(methyl)amino)-N-(prop-2-yn-1-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in medicinal chemistry and materials science.
特性
分子式 |
C11H18N2O |
|---|---|
分子量 |
194.27 g/mol |
IUPAC名 |
2-[1-cyclopropylethyl(methyl)amino]-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C11H18N2O/c1-4-7-12-11(14)8-13(3)9(2)10-5-6-10/h1,9-10H,5-8H2,2-3H3,(H,12,14) |
InChIキー |
HTEJDHOPDZXQLU-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC1)N(C)CC(=O)NCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(furan-2-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14886892.png)
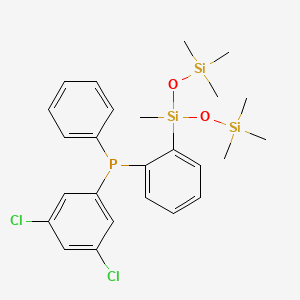
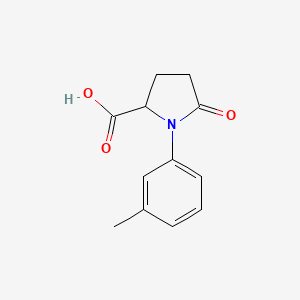
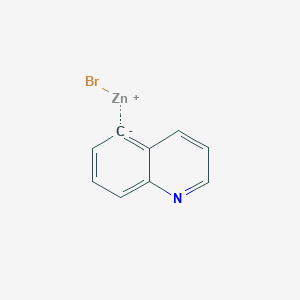
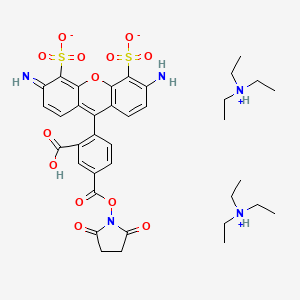
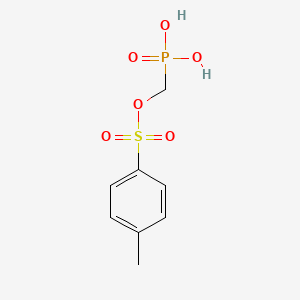



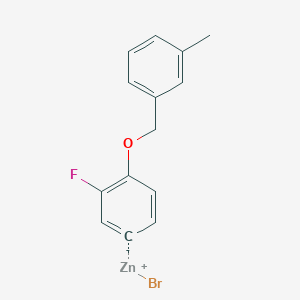
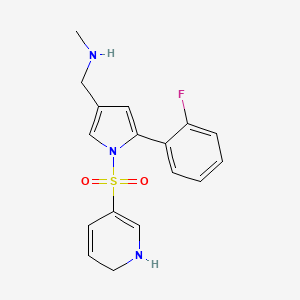
![7,7-Difluoro-3,5-dihydro-4H-pyrimido[4,5-b][1,4]oxazine-4,6(7H)-dione](/img/structure/B14886948.png)
![4-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14886965.png)
![2-[(4'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14886974.png)
